molecular formula C5H3IN2O2 B1600184 2-Iodo-3-nitropyridine CAS No. 209286-96-4

2-Iodo-3-nitropyridine

Cat. No.: B1600184
CAS No.: 209286-96-4
M. Wt: 249.99 g/mol
InChI Key: DGUAYSMTXILGJD-UHFFFAOYSA-N
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Description

2-Iodo-3-nitropyridine is a chemical compound with the empirical formula C5H3IN2O2 . It is an important intermediate in organic synthesis .


Synthesis Analysis

The synthesis of nitropyridine derivatives often starts with diethyl 3-oxopentanedioate, which is treated with triethylorthoformate and acetic anhydride. This is followed by treatment with a concentrated ammonia solution to yield 2,4-dihydroxy-5-carbethoxypyridine .


Molecular Structure Analysis

The molecular structure of this compound has been studied extensively. In the molecule, all bond lengths are normal and in good agreement with those reported previously for similar compounds .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical and Chemical Properties Analysis

This compound is a white to cream to brown or pale yellow to yellow crystalline powder . Its molecular weight is 249.99 .

Scientific Research Applications

Programmable Molecular Diodes

Research has shown that molecules resembling 2-Iodo-3-nitropyridine can be engineered to exhibit charge-induced conformational changes, leading to applications in molecular electronics. For instance, a study demonstrated a molecular diode that operates through charge-induced controllable switching, suggesting potential for memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003).

Catalytic Cross-Coupling

In the field of catalysis, this compound derivatives have been explored for their efficacy in catalytic cross-coupling reactions. A study found that certain organometallic complexes involving iodo- and nitropyridine components can effectively transfer methyl groups to other substrates, highlighting their utility in synthetic chemistry (Anderson, Jones, & Vicic, 2004).

Vibrational Properties and Structural Analysis

The vibrational properties and structural analysis of compounds closely related to this compound, such as 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide, have been extensively studied. These studies provide insights into the molecular conformation and intermolecular interactions, which are crucial for the development of new materials and pharmaceuticals (Ban-Oganowska et al., 2001).

Anticancer and Antiviral Agents

Compounds with structural features similar to this compound have been synthesized and evaluated as potential anticancer and antiviral agents. These studies focus on the design and synthesis of nitrooxy pyrimidine nucleoside nitrate esters, exploring their ability to release cytotoxic nitric oxide, which could be beneficial in treating various diseases (Naimi et al., 2003).

Spectroscopic Investigations and Quantum Chemical Studies

Quantum chemical and spectroscopic investigations of nitropyridine derivatives provide a deep understanding of their molecular structure, electronic characteristics, and potential applications in materials science. For example, studies on 2-amino-3-methyl-5-nitropyridine have explored its vibrational frequencies, molecular orbitals, and electron density distribution, offering valuable information for designing new materials with specific electronic properties (Sivaprakash et al., 2019).

Future Directions

2-Iodo-3-nitropyridine is an important intermediate in organic synthesis and has been used in the synthesis of various compounds . Future research may focus on exploring new synthetic routes and applications for this compound.

Properties

IUPAC Name

2-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUAYSMTXILGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433154
Record name 2-IODO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209286-96-4
Record name 2-IODO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-nitro-pyridine (8 g, 57.5 mmol) in 60 mL of 6 N HCl cooled to 0° C. is added dropwise a solution of sodium nitrite (6.35 g, 92 mmol) in 40 mL of water. The mixture is stirred at 0° C. for 1.5 hours. Then a solution of potassium iodide (22.9 g, 138 mmol) in 40 mL of water is added dropwise to the yellow solution. The resulting red mixture is stirred at 0° C. for 30 minutes and then heated at 60° C. for 45 minutes. After cooling, the mixture is made basic by the careful addition of 3 N NaOH. The aqueous layer is extracted with CH2Cl2 (4×) and the combined organic layers are washed with 1 N HCl, dilute Na2SO3 and water. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product (2.72 g, 10.9 mmol) is used in the subsequent step without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
2.72 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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